2-Amino-5-(trifluoromethyl)nicotinic acid 2-Amino-5-(trifluoromethyl)nicotinic acid
Brand Name: Vulcanchem
CAS No.: 944900-39-4
VCID: VC3381290
InChI: InChI=1S/C7H5F3N2O2/c8-7(9,10)3-1-4(6(13)14)5(11)12-2-3/h1-2H,(H2,11,12)(H,13,14)
SMILES: C1=C(C=NC(=C1C(=O)O)N)C(F)(F)F
Molecular Formula: C7H5F3N2O2
Molecular Weight: 206.12 g/mol

2-Amino-5-(trifluoromethyl)nicotinic acid

CAS No.: 944900-39-4

Cat. No.: VC3381290

Molecular Formula: C7H5F3N2O2

Molecular Weight: 206.12 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-(trifluoromethyl)nicotinic acid - 944900-39-4

Specification

CAS No. 944900-39-4
Molecular Formula C7H5F3N2O2
Molecular Weight 206.12 g/mol
IUPAC Name 2-amino-5-(trifluoromethyl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C7H5F3N2O2/c8-7(9,10)3-1-4(6(13)14)5(11)12-2-3/h1-2H,(H2,11,12)(H,13,14)
Standard InChI Key KTYDRFWLNANPIH-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1C(=O)O)N)C(F)(F)F
Canonical SMILES C1=C(C=NC(=C1C(=O)O)N)C(F)(F)F

Introduction

Chemical Identity and Structure

Basic Information

2-Amino-5-(trifluoromethyl)nicotinic acid is a fluorinated derivative of nicotinic acid (vitamin B3) featuring an amino group at position 2 and a trifluoromethyl group at position 5 of the pyridine ring. It has a molecular formula of C7H5F3N2O2 and a molecular weight of approximately 206.12 g/mol . The compound is also known by its systematic name 2-amino-5-(trifluoromethyl)pyridine-3-carboxylic acid .

Structural Identifiers

The compound can be uniquely identified using several chemical notation systems:

  • CAS Registry Number: 944900-39-4

  • SMILES Notation: C1=C(C=NC(=C1C(=O)O)N)C(F)(F)F

  • InChI: InChI=1S/C7H5F3N2O2/c8-7(9,10)3-1-4(6(13)14)5(11)12-2-3/h1-2H,(H2,11,12)(H,13,14)

  • InChIKey: KTYDRFWLNANPIH-UHFFFAOYSA-N

Structural Features

The compound possesses several key structural features that likely influence its chemical behavior:

  • A pyridine ring core structure

  • An amino group (-NH2) at position 2

  • A carboxylic acid group (-COOH) at position 3

  • A trifluoromethyl group (-CF3) at position 5

The presence of the trifluoromethyl group, with its electron-withdrawing properties, significantly affects the electronic distribution within the molecule, potentially influencing its reactivity and physicochemical properties.

Physical and Chemical Properties

Physical State and Appearance

2-Amino-5-(trifluoromethyl)nicotinic acid appears as a solid at ambient temperature . While specific color information is limited in the available sources, similar compounds are typically white to off-white crystalline powders.

Physicochemical Parameters

The compound exhibits the following physicochemical properties:

  • LogP (partition coefficient): 1.96200

  • The positive LogP value suggests moderate lipophilicity, indicating some preference for organic phases over aqueous environments

Predicted Properties

Based on its structure, several properties can be predicted or calculated:

Table 1: Predicted Collision Cross Section Data for Different Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+207.03760141.8
[M+Na]+229.01954149.4
[M+NH4]+224.06414145.8
[M+K]+244.99348146.6
[M-H]-205.02304137.2
[M+Na-2H]-227.00499144.5
[M]+206.02977141.0
[M]-206.03087141.0

These collision cross-section values provide insights into the compound's three-dimensional structure and potential behavior in mass spectrometry analyses .

Synthetic Pathways and Related Compounds

Related Compounds

Several structural relatives exist in the chemical literature:

  • 2-(Trifluoromethyl)nicotinic acid (CAS: 131747-43-8) - differs by lacking the amino group at position 2

  • 6-(Trifluoromethyl)nicotinic acid - an isomer with the trifluoromethyl group at position 6 instead of position 5

Understanding the properties and synthesis of these related compounds may provide valuable insights into the behavior and potential applications of 2-amino-5-(trifluoromethyl)nicotinic acid.

Analytical Characterization

Chromatographic Methods

The moderate LogP value (1.96200) suggests that the compound would be suitable for analysis by reversed-phase high-performance liquid chromatography (HPLC), which could be useful for purity determination and quantification in research settings.

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